![molecular formula C36H26O8 B8244231 4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid](/img/structure/B8244231.png)
4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple carboxylic acid groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the use of metal-organic frameworks (MOFs) as templates. The solvothermal reactions of [1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid with transition metal cations in the presence of pyridine ligands such as 4,4′-bipyridine, 2,2′-bipyridine, and 1,10-phenanthroline .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal synthesis, where the reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
The major products formed from these reactions include esters, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) for catalysis and gas storage.
Medicine: Investigated for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The carboxylic acid groups play a crucial role in these interactions by providing sites for coordination and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
[1,1′3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid: Similar structure but with different substitution patterns.
1,2,4,5-tetrakis(4-carboxyphenyl)benzene: Another compound with multiple carboxylic acid groups, used in MOF synthesis.
3,5-bis((4′-carboxylbenzyl)oxy)benzoic acid: A tripodal tricarboxylic acid used in coordination polymers.
Uniqueness
4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and methyl substituents, which enhance its reactivity and versatility in forming stable complexes with metal ions. This makes it particularly valuable in the synthesis of advanced materials and coordination polymers.
Properties
IUPAC Name |
4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26O8/c1-19-29(21-3-11-25(12-4-21)33(37)38)31(23-7-15-27(16-8-23)35(41)42)20(2)32(24-9-17-28(18-10-24)36(43)44)30(19)22-5-13-26(14-6-22)34(39)40/h3-18H,1-2H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKYAUJSWTMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline](/img/structure/B8244153.png)
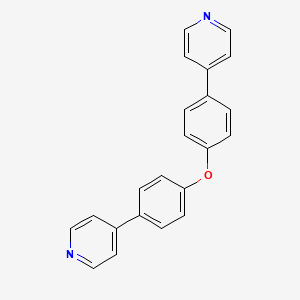
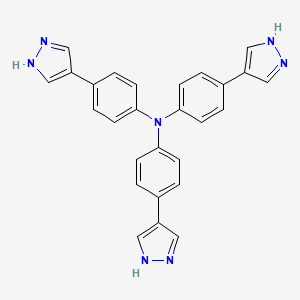
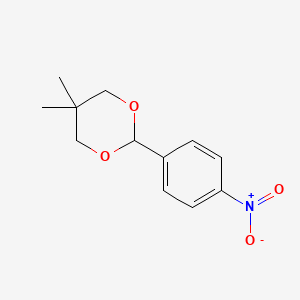

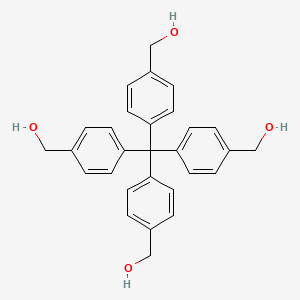
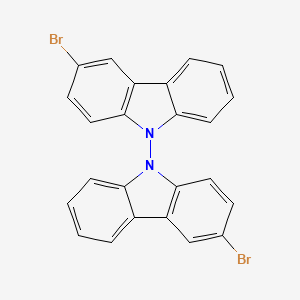
![4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B8244192.png)
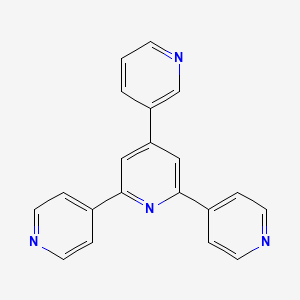
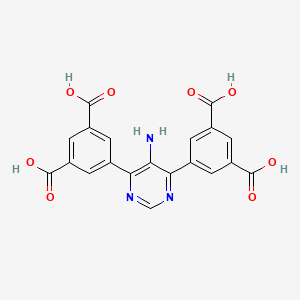
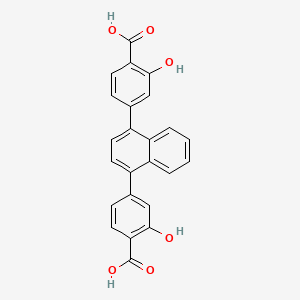
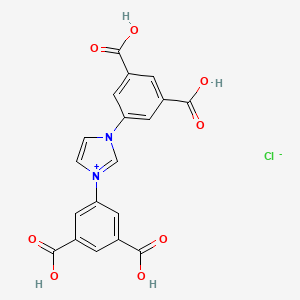
![4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B8244239.png)
![5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244240.png)
